molecular formula C12H16O3S B8297217 3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid

3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid

Cat. No. B8297217
M. Wt: 240.32 g/mol
InChI Key: KTDIUWGYAHJUBT-UHFFFAOYSA-N
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Patent
US08470861B2

Procedure details

3-([2,6-Dimethylphenoxy]methylthio)propanoic acid 29 was prepared by reaction of 2-(chloromethoxy)-1,3-dimethylbenzene with methyl 3-mercaptopropanoate followed by hydrolysis of the ester. 2-(Chloromethoxy)-1,3-dimethylbenzene: A three-necked, 500-mL flask equipped with thermometer, reflux condenser, argon inlet, and a magnetic stirring bar was charged with 6.12 g (0.05 mol) of 2,6-dimethylphenol, 100 mL dry tetrahydrofuran, and 4.0 g (0.1 mol) sodium hydroxide powder. The mixture was heated at 66° C. for 1 hour. The mixture was cooled to room temperature, and 98 mL (1.5 mol) of bromochloromethane was added. The suspension that formed was cooled to room temperature, filtered through CELITE, and the solvent was removed under reduced pressure. The oily residue was purified by vacuum distillation (1-1.5 torr, b.p., 66° C.) to afford an overall yield of 6.50 g (76%) of 2-(chloromethoxy)-1,3-dimethylbenzene. 1H NMR (400 MHz, CDCl3): 2.33 (s, 6H), 5.80 (s, 2H), 6.99-7.06 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.12 g
Type
reactant
Reaction Step Four
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
98 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][O:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:11].[SH:12][CH2:13][CH2:14][C:15]([O:17]C)=[O:16].CC1C=CC=C(C)C=1O.[OH-].[Na+].BrCCl>O1CCCC1>[CH3:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:4]=1[O:3][CH2:2][S:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[Cl:1][CH2:2][O:3][C:4]1[C:5]([CH3:11])=[CH:6][CH:7]=[CH:8][C:9]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC(=O)OC
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC1=C(C=CC=C1C)C
Step Four
Name
Quantity
6.12 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
98 mL
Type
reactant
Smiles
BrCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, argon inlet, and a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The suspension that formed
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through CELITE
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The oily residue was purified by vacuum distillation (1-1.5 torr, b.p., 66° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCSCCC(=O)O)C(=CC=C1)C
Name
Type
product
Smiles
ClCOC1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08470861B2

Procedure details

3-([2,6-Dimethylphenoxy]methylthio)propanoic acid 29 was prepared by reaction of 2-(chloromethoxy)-1,3-dimethylbenzene with methyl 3-mercaptopropanoate followed by hydrolysis of the ester. 2-(Chloromethoxy)-1,3-dimethylbenzene: A three-necked, 500-mL flask equipped with thermometer, reflux condenser, argon inlet, and a magnetic stirring bar was charged with 6.12 g (0.05 mol) of 2,6-dimethylphenol, 100 mL dry tetrahydrofuran, and 4.0 g (0.1 mol) sodium hydroxide powder. The mixture was heated at 66° C. for 1 hour. The mixture was cooled to room temperature, and 98 mL (1.5 mol) of bromochloromethane was added. The suspension that formed was cooled to room temperature, filtered through CELITE, and the solvent was removed under reduced pressure. The oily residue was purified by vacuum distillation (1-1.5 torr, b.p., 66° C.) to afford an overall yield of 6.50 g (76%) of 2-(chloromethoxy)-1,3-dimethylbenzene. 1H NMR (400 MHz, CDCl3): 2.33 (s, 6H), 5.80 (s, 2H), 6.99-7.06 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.12 g
Type
reactant
Reaction Step Four
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
98 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][O:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:11].[SH:12][CH2:13][CH2:14][C:15]([O:17]C)=[O:16].CC1C=CC=C(C)C=1O.[OH-].[Na+].BrCCl>O1CCCC1>[CH3:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:4]=1[O:3][CH2:2][S:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[Cl:1][CH2:2][O:3][C:4]1[C:5]([CH3:11])=[CH:6][CH:7]=[CH:8][C:9]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC(=O)OC
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC1=C(C=CC=C1C)C
Step Four
Name
Quantity
6.12 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
98 mL
Type
reactant
Smiles
BrCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, argon inlet, and a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The suspension that formed
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through CELITE
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The oily residue was purified by vacuum distillation (1-1.5 torr, b.p., 66° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCSCCC(=O)O)C(=CC=C1)C
Name
Type
product
Smiles
ClCOC1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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